molecular formula C16H16N2O2 B2404075 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2309733-31-9

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No. B2404075
CAS RN: 2309733-31-9
M. Wt: 268.316
InChI Key: OWUNGYBFRJPUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic compound. It belongs to the class of organic compounds known as bipyridines and oligopyridines . These are organic compounds containing two pyridine rings linked to each other .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition . The use of toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating can increase the overall yield by up to 73%, while decreasing the reaction time to less than one hour .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 372.4198 and a chemical formula of C22H20N4O2 . It contains a pyrrole and a pyrazine ring .

Scientific Research Applications

Anticancer Activity

The compound’s pyrazolo [3,4-b]pyridin-6-one scaffold has been investigated for its anticancer potential. Specifically, a derivative known as I2 demonstrated remarkable activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116. Its half-maximal inhibitory concentration (IC50) values ranged from 2.99 to 5.72 μM . Notably, I2 also exhibited cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells. Mechanistically, I2 inhibits microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.

FGFR Kinase Inhibition

Through rational design, synthesis, and biological evaluation, researchers identified several effective FGFR (fibroblast growth factor receptor) kinase inhibitors based on the structure of this compound. Compound 13, in particular, displayed high selectivity and promising metabolic properties, making it a potential lead for further development .

Rhodium-Catalyzed Cascade Reactions

The compound’s structural motif has also been explored in synthetic chemistry. A practical RhIII-catalyzed cascade olefination/annulation of picolinamides led to the formation of pyrrolo[3,4-b]pyridines. This reaction demonstrated wide scope, complete regiocontrol, and excellent stereoselectivity .

Safety and Hazards

The safety and hazards of this compound are not clearly recognized .

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-14-6-2-4-12(8-14)9-16(19)18-10-13-5-3-7-17-15(13)11-18/h2-8H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUNGYBFRJPUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.